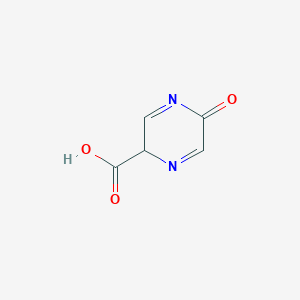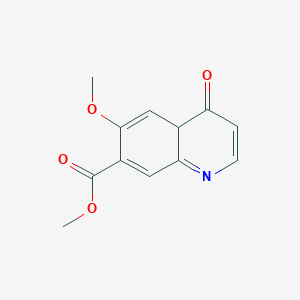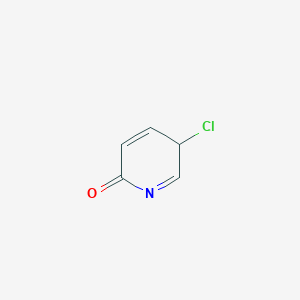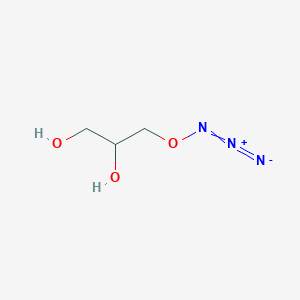
1,2-Propanediol,3-azido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-azido- is an organic compound with the molecular formula C3H7N3O2. It is a derivative of propanediol where one of the hydroxyl groups is substituted with an azido group. This compound is known for its potent mutagenic properties and has been studied for its effects on genetic material .
Preparation Methods
1,2-Propanediol, 3-azido- can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-propanediol with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,2-Propanediol, 3-azido- undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted derivatives.
Scientific Research Applications
1,2-Propanediol, 3-azido- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its mutagenic properties make it a useful tool in genetic studies to induce mutations and study their effects.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific genetic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-azido- involves its interaction with genetic material. The azido group can induce mutations by causing base-pair substitutions in DNA. This mutagenic effect is primarily due to the formation of reactive intermediates that interact with the DNA, leading to changes in the genetic code .
Comparison with Similar Compounds
1,2-Propanediol, 3-azido- can be compared with other azido compounds such as azidoalanine and azidomethane. While all these compounds share the azido functional group, 1,2-Propanediol, 3-azido- is unique due to its specific structure and the presence of two hydroxyl groups. This structural difference influences its reactivity and the types of reactions it can undergo .
Similar compounds include:
Azidoalanine: An amino acid derivative with mutagenic properties.
Azidomethane: A simple azido compound used in organic synthesis.
3-Azido-1,2-propanediol: A stereoisomer of 1,2-Propanediol, 3-azido- with similar properties.
Properties
Molecular Formula |
C3H7N3O3 |
|---|---|
Molecular Weight |
133.11 g/mol |
IUPAC Name |
3-azidooxypropane-1,2-diol |
InChI |
InChI=1S/C3H7N3O3/c4-5-6-9-2-3(8)1-7/h3,7-8H,1-2H2 |
InChI Key |
NTTPPOFZRXKQDP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CON=[N+]=[N-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
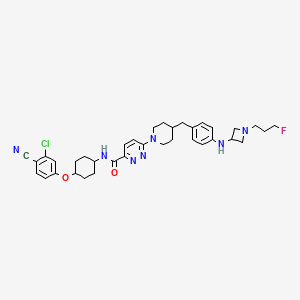
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)

![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
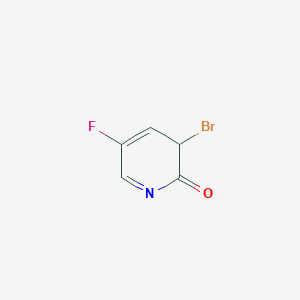
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
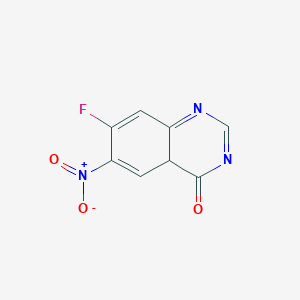
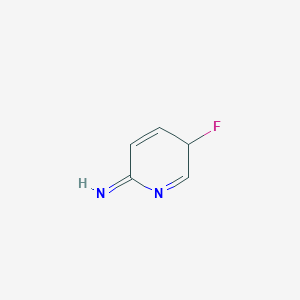
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
